Technical Guide: Synthesis and Properties of 4-Chloro-2-(methoxymethyl)-N-methylaniline
Technical Guide: Synthesis and Properties of 4-Chloro-2-(methoxymethyl)-N-methylaniline
This guide details the synthesis, properties, and handling of 4-Chloro-2-(methoxymethyl)-N-methylaniline (CAS 941294-12-8), a specialized intermediate used in the development of pharmaceuticals (specifically Potassium-Competitive Acid Blockers or P-CABs) and advanced agrochemicals.
Executive Summary
4-Chloro-2-(methoxymethyl)-N-methylaniline is a tri-functionalized aromatic building block characterized by a secondary amine, a benzylic ether, and a halogen substituent. Its structural complexity lies in the orthogonal reactivity of its functional groups, making it a critical scaffold for constructing fused heterocycles or complex pharmacophores found in next-generation acid suppressants.
| Chemical Attribute | Specification |
| CAS Number | 941294-12-8 |
| IUPAC Name | 4-Chloro-2-(methoxymethyl)-N-methylaniline |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| SMILES | CNC1=CC=C(Cl)C=C1COC |
| Appearance | Pale yellow to brown viscous oil or low-melting solid |
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthetic route, we apply retrosynthetic disconnection to isolate the most stable precursors. The molecule presents two primary challenges:
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Selectivity of Methylation: Differentiating between the oxygen (ether) and nitrogen (amine) methylation sites.
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Order of Operations: Introducing the sensitive N-methyl group without over-alkylation (to quaternary ammonium).
Strategic Logic:
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Disconnection A (C-N Bond): Implies a reductive amination of the primary aniline.
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Disconnection B (C-O Bond): Implies an etherification of a benzyl alcohol.[1]
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Precursor Selection: The most reliable pathway avoids handling the free amino-alcohol, which can self-condense. Therefore, the Nitro-Benzyl Route is preferred for industrial scalability, as the nitro group protects the nitrogen position during the ether formation.
Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the nitro-intermediate.
Detailed Synthetic Protocols
The following protocols represent the "Gold Standard" methodologies, prioritizing yield and impurity control.
Route A: The Nitro-Benzyl Pathway (High Purity)
This route is recommended for GMP environments due to its stepwise control over impurities.
Step 1: Etherification of 5-Chloro-2-nitrobenzyl alcohol
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Reagents: 5-Chloro-2-nitrobenzyl alcohol, Methyl Iodide (MeI), Sodium Hydride (NaH) or KOH.
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Solvent: THF or DMF (0°C to RT).
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Mechanism: Williamson Ether Synthesis.
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Protocol:
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Dissolve 5-chloro-2-nitrobenzyl alcohol (1.0 eq) in anhydrous THF.
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Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Evolution of H₂ gas occurs.
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Stir for 30 min to ensure alkoxide formation.
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Add MeI (1.2 eq) dropwise.
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Warm to room temperature and stir for 4 hours.
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Quench: Carefully add water. Extract with Ethyl Acetate.[2]
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Checkpoint: Confirm product 4-chloro-1-(methoxymethyl)-2-nitrobenzene by TLC/NMR.
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Step 2: Selective Reduction of the Nitro Group
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
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Conditions: Reflux (70-80°C).
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Why Fe/NH₄Cl? This method is chemoselective and avoids hydrogenolysis of the Chloro-substituent (which can occur with Pd/C + H₂).
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Protocol:
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Suspend the nitro-ether intermediate in EtOH/H₂O (3:1).
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Add Fe powder (3.0 eq) and NH₄Cl (0.5 eq).
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Heat to reflux for 2-3 hours.
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Filter hot through Celite to remove iron oxides.
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Concentrate filtrate to obtain 4-chloro-2-(methoxymethyl)aniline.
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Step 3: N-Methylation (Reductive Amination)
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Reagents: Paraformaldehyde (or Formalin), Sodium Borohydride (NaBH₄) or NaBH₃CN.
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Solvent: Methanol.[3]
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Protocol:
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Dissolve the aniline from Step 2 in Methanol.
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Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the imine/hemiaminal species.
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Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.
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Critical Control: Monitor reaction closely to prevent over-methylation to the N,N-dimethyl analog.
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Quench with dilute HCl, neutralize with NaHCO₃, and extract.
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Physicochemical Properties & Characterization
Key Physical Data
| Property | Value | Notes |
| Boiling Point | 260.7°C (at 760 mmHg) | Predicted |
| Density | 1.184 g/cm³ | High density due to Cl atom |
| pKa (Conjugate Acid) | ~4.11 | Weakly basic aniline |
| LogP | 2.39 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
Analytical Fingerprint
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.1-6.6 ppm: Aromatic protons (3H, multiplet). The proton ortho to the amino group will be shielded.
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δ 4.4 ppm: Singlet (2H), Benzylic -CH ₂-O-.
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δ 3.4 ppm: Singlet (3H), O-CH ₃.
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δ 2.8 ppm: Singlet (3H), N-CH ₃.
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δ 4.0-5.0 ppm: Broad singlet (1H), N-H (exchangeable with D₂O).
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Process Safety & Handling (MSDS Highlights)
This compound is an aniline derivative and must be handled with strict containment protocols.
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Acute Toxicity: Harmful if swallowed (H302). Potential for methemoglobinemia (characteristic of chloroanilines).
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Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[4]
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Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The benzylic ether is susceptible to oxidation over long periods; the amine is sensitive to light.
References
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BLD Pharm. (2024). Product Analysis: 4-Chloro-2-(methoxymethyl)-N-methylaniline (CAS 941294-12-8). Retrieved from
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ChemScene. (2024). Safety Data Sheet and Properties for Chlorinated Aniline Derivatives. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Amino-5-chlorobenzyl alcohol (Precursor). Retrieved from
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Sigma-Aldrich. (2024). Synthesis of N-alkyl anilines via Reductive Amination. Retrieved from
Sources
- 1. Organic Chemistry Reaction Sequence The reaction starts with benzyl alco.. [askfilo.com]
- 2. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 4. 2-Amino-5-chlorobenzyl alcohol | C7H8ClNO | CID 586754 - PubChem [pubchem.ncbi.nlm.nih.gov]
